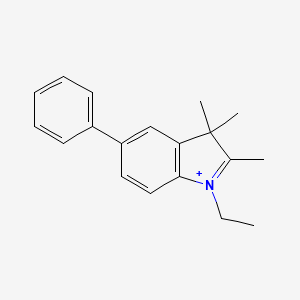
1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium is a synthetic organic compound belonging to the indolium family. It is characterized by its unique structure, which includes an indole core substituted with ethyl, trimethyl, and phenyl groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and alkylating agents.
Alkylation: The indole core undergoes alkylation reactions to introduce the ethyl and trimethyl groups. This step often requires the use of strong bases and alkyl halides.
Phenyl Substitution: The phenyl group is introduced through electrophilic aromatic substitution reactions. Common reagents for this step include phenyl halides and Lewis acids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced indolium derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium can be compared with other similar compounds, such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium: This compound lacks the phenyl group, making it less complex and potentially less active in certain applications.
1-Butyl-2,3,3-trimethyl-3H-indolium: The butyl group substitution may result in different chemical and biological properties compared to the ethyl-substituted compound.
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium: The presence of a nitro group introduces additional reactivity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H22N+ |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-ethyl-2,3,3-trimethyl-5-phenylindol-1-ium |
InChI |
InChI=1S/C19H22N/c1-5-20-14(2)19(3,4)17-13-16(11-12-18(17)20)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3/q+1 |
Clave InChI |
IKMNSQMUFNBOEV-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[[3-(Acetyloxy)phenyl]methylene]-2-phenyl-5(4H)-oxazolone](/img/structure/B11699720.png)

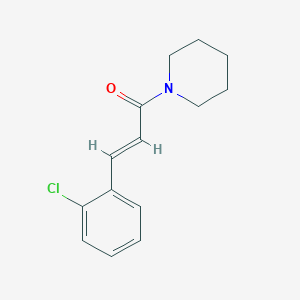
![(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699747.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11699753.png)
![methyl 3-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11699756.png)
![Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11699766.png)
![2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11699771.png)
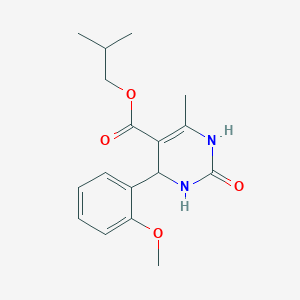
![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11699783.png)
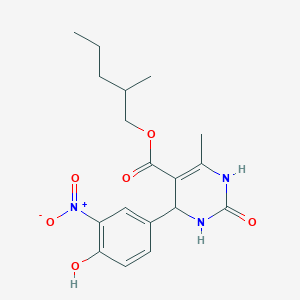

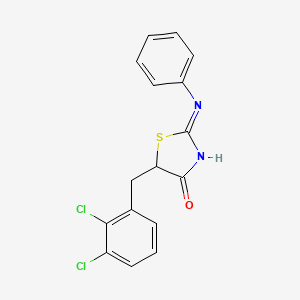
![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699820.png)
